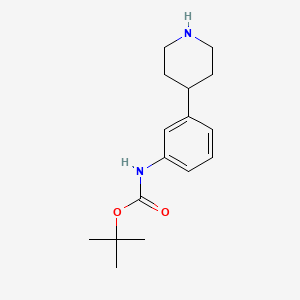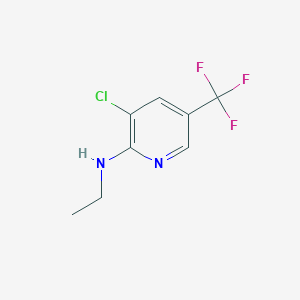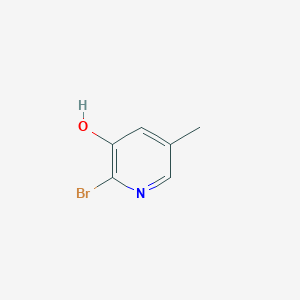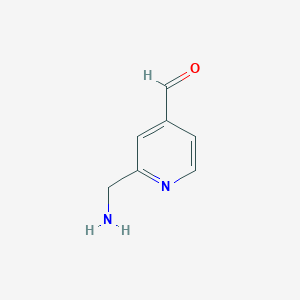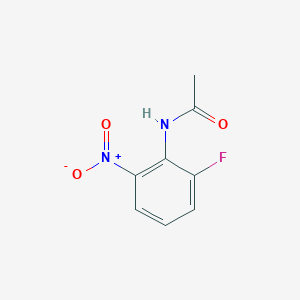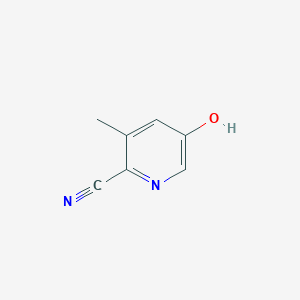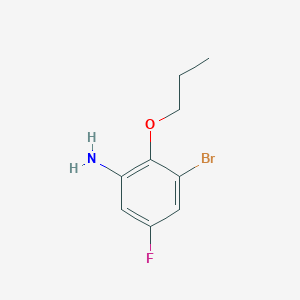
3-Bromo-5-fluoro-2-propoxyaniline
Overview
Description
3-Bromo-5-fluoro-2-propoxyaniline (3BF2P) is an organic compound consisting of an aniline group with a bromo and fluoro substituent at the 3- and 5- positions, respectively. It is a versatile compound widely used in the pharmaceutical, agricultural, and industrial sectors. Synthesis of 3BF2P is relatively simple and occurs through a variety of methods. 3BF2P has been studied extensively with regards to its scientific research applications, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Scientific Research Applications
Chemoselective Functionalization
3-Bromo-5-fluoro-2-propoxyaniline, although not directly mentioned, can be analogously related to compounds involved in chemoselective functionalization processes. For example, research has explored the chemoselective amination of halogenated pyridines, where catalytic amination conditions facilitated selective bromide substitution. This process demonstrates the potential utility of halogenated anilines, such as 3-Bromo-5-fluoro-2-propoxyaniline, in synthesizing complex organic molecules through selective functionalization (Stroup et al., 2007).
Synthesis of Disubstituted Fluoropyridines
Another application can be seen in the synthesis of disubstituted fluoropyridines, where halogenated precursors are used. The study on the versatile synthesis of 3,5-disubstituted 2-fluoropyridines involved halogenated intermediates, highlighting the role of halogen atoms in facilitating cross-coupling reactions. These findings suggest that 3-Bromo-5-fluoro-2-propoxyaniline could serve as a valuable intermediate in the construction of fluorinated organic compounds with potential applications in medicinal chemistry and materials science (Sutherland & Gallagher, 2003).
Bright Fluorescence Emission Nanoparticles
Furthermore, halogenated compounds are crucial in the development of bright fluorescence emission nanoparticles. Research on heterodifunctional polyfluorene building blocks, which included bromo and fluoro substituted compounds, resulted in nanoparticles with high quantum yields and tunable emission wavelengths. This suggests that 3-Bromo-5-fluoro-2-propoxyaniline could potentially contribute to the development of new materials for optical and electronic applications, given its structural similarity to the compounds used in these studies (Fischer et al., 2013).
properties
IUPAC Name |
3-bromo-5-fluoro-2-propoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrFNO/c1-2-3-13-9-7(10)4-6(11)5-8(9)12/h4-5H,2-3,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYGIEOABCRPTEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1Br)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




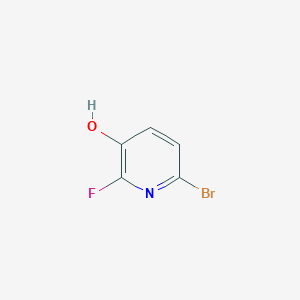
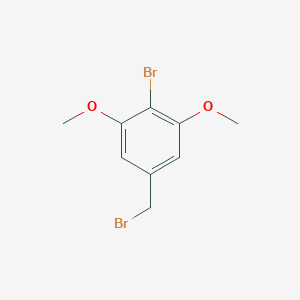
![8-Acetyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B1438608.png)
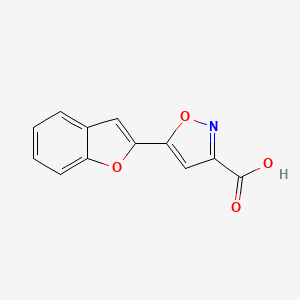

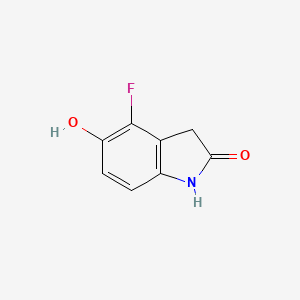
![N-[(3-bromo-4-methoxyphenyl)methyl]cyclopropanamine](/img/structure/B1438613.png)
